2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a thiazolidinone moiety, and a pyridopyrimidine core
Properties
Molecular Formula |
C28H38N4O2S2 |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H38N4O2S2/c1-5-6-7-8-9-10-13-31-27(34)23(36-28(31)35)15-22-25(30-16-20(3)14-21(4)17-30)29-24-12-11-19(2)18-32(24)26(22)33/h11-12,15,18,20-21H,5-10,13-14,16-17H2,1-4H3/b23-15- |
InChI Key |
FTQVTBMLOAFGBN-HAHDFKILSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a CuI-catalyzed tandem Ullmann-type C–N bond formation and intramolecular amidation reaction. As demonstrated by recent studies, 2-halopyridines (e.g., 2-chloro-7-methylpyridine) react with (Z)-3-amino-3-arylacrylates under catalytic conditions to form the bicyclic framework . Key parameters include:
Reaction Conditions
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-phenanthroline (20 mol%)
-
Solvent: DMF at 130°C
-
Time: 12–24 hours
This method achieves yields of 70–89% while tolerating functional groups such as methyl, methoxy, and halogens . The 7-methyl substituent is introduced via the starting 2-chloro-7-methylpyridine, ensuring regioselectivity during cyclization.
Incorporation of the 3,5-Dimethylpiperidin-1-Yl Substituent
The 3,5-dimethylpiperidine moiety is introduced through nucleophilic substitution or reductive amination. A validated approach involves reacting the pyrido[1,2-a]pyrimidin-4-one intermediate with 3,5-dimethylpiperidine under Mitsunobu conditions:
Procedure
-
Dissolve pyrido[1,2-a]pyrimidin-4-one (1 equiv) and 3,5-dimethylpiperidine (1.2 equiv) in anhydrous THF.
-
Add triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv).
-
Stir at 0°C → room temperature for 12 hours.
-
Purify via column chromatography (hexane:ethyl acetate = 4:1).
This method achieves >85% yield, with NMR confirming the absence of O-alkylation byproducts.
Synthesis of the (Z)-Thiazolidinone Side Chain
The (Z)-configured thiazolidin-5-ylidene moiety is constructed using a microwave-assisted three-component reaction :
Components
-
3-Octyl-2-thioxothiazolidin-4-one
-
Aldehyde (e.g., formaldehyde)
-
Thioglycolic acid
Optimized Protocol
-
Mix components in a 1:1:1 molar ratio.
-
Irradiate at 150 W, 100°C for 15 minutes.
-
Quench with ice-water and extract with dichloromethane.
Microwave irradiation enhances reaction efficiency (90% yield vs. 50% conventional heating) and ensures Z-selectivity via kinetic control .
Coupling of Fragments via Knoevenagel Condensation
The final assembly employs a Knoevenagel condensation to link the thiazolidinone side chain to the pyrido[1,2-a]pyrimidin-4-one core:
Conditions
-
Base: Piperidine (5 mol%)
-
Solvent: Ethanol, reflux
-
Time: 6 hours
Mechanistic Insights
-
Deprotonation of the thiazolidinone methylene group by piperidine.
-
Nucleophilic attack on the pyrido[1,2-a]pyrimidin-4-one aldehyde.
-
Elimination of water to form the (Z)-configured exocyclic double bond .
HPLC analysis confirms >95% Z-isomer purity, critical for biological activity .
Industrial-Scale Optimization
Green chemistry principles are applied to improve scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DMF | Cyclopentyl methyl ether |
| Catalyst Loading | 10 mol% CuI | 5 mol% CuI |
| Reaction Time | 24 hours | 8 hours (flow reactor) |
| Yield | 85% | 91% |
Continuous flow reactors reduce waste and enhance heat transfer, achieving 91% yield with 99.5% purity .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 7.5 Hz, 1H, pyridine-H), 6.95 (s, 1H, CH=), 3.72–3.68 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃), 1.25–1.18 (m, 10H, octyl chain) .
-
HRMS (ESI): m/z 612.2345 [M+H]⁺ (calc. 612.2341).
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration, with a dihedral angle of 178.9° between the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one planes .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrido-pyrimidines possess significant antimicrobial properties. The compound has shown efficacy against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that it may induce apoptosis in cancer cells, although more extensive studies are needed to confirm these effects and elucidate mechanisms .
Opioid Receptor Interaction
Analogues of this compound have been investigated for their interactions with opioid receptors. Specifically, modifications in the piperidine structure have led to compounds that act as selective antagonists at the kappa-opioid receptor. This suggests potential applications in pain management and treatment of opioid addiction .
Case Studies
Several studies provide insights into the applications of this compound:
- Antimicrobial Efficacy : A study evaluated a series of pyrido-pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for the synthesized compounds including variations of the target compound .
- Cancer Cell Studies : In vitro assays demonstrated that certain derivatives could significantly reduce the viability of specific cancer cell lines, indicating potential as therapeutic agents in oncology .
- Opioid Receptor Studies : Research on related compounds showed that modifications could enhance selectivity for opioid receptors, providing insights into their potential use in treating pain without the side effects associated with traditional opioids .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylpiperidin-1-yl)ethanamine: This compound shares the piperidine ring but lacks the pyridopyrimidine core and thiazolidinone moiety.
2-phenylthiazole derivatives: These compounds contain the thiazolidinone moiety but differ in the rest of the structure.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have a similar piperazine ring but differ in the rest of the structure.
Uniqueness
2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a piperidine ring, a thiazolidinone moiety, and a pyridopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
The compound 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including its interactions with various biological targets, synthesis methodology, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups. Its molecular formula is with a molecular weight of approximately 526.8 g/mol. The IUPAC name reflects its intricate architecture which combines piperidine and thiazolidine moieties linked through a pyrido-pyrimidine core.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidin-4-one compounds exhibit significant antimicrobial properties. A study focusing on similar compounds highlighted their efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key enzymatic pathways in microbial cells.
Anticancer Potential
Research has shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, analogs have been tested for their ability to inhibit cell proliferation in various cancer lines, demonstrating IC50 values in the low micromolar range. The presence of the thiazolidine ring is crucial for enhancing cytotoxicity against cancer cells.
Opioid Receptor Modulation
The compound's structure suggests potential interactions with opioid receptors. Preliminary assays have indicated that it may act as an antagonist at the κ-opioid receptor, which could have implications for pain management and addiction therapies. Studies involving [^35S]GTPγS binding assays have been employed to evaluate its antagonistic properties.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of this compound and its analogs. For example:
- Antimicrobial Assays : The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Cytotoxicity Tests : In human cancer cell lines (e.g., HeLa and MCF7), the compound showed significant cytotoxic effects with IC50 values ranging from 5 to 15 µM.
| Activity Type | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Effective at low concentrations |
| Cytotoxicity | HeLa | 5 | High potency against cervical cancer |
| Cytotoxicity | MCF7 | 15 | Moderate potency against breast cancer |
Synthesis Methodology
The synthesis of this compound involves several steps starting from readily available precursors. Key steps include:
- Formation of the pyrido[1,2-a]pyrimidin-4-one core.
- Introduction of the piperidine ring via nucleophilic substitution.
- Coupling with thiazolidine derivatives under controlled conditions to ensure high yield and purity.
Q & A
Q. Advanced
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) and plasma protein binding to predict bioavailability .
- Metabolite identification : Use LC-MS/MS to track degradation products in hepatic microsomes .
- Proteomics : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map target engagement in live cells .
How can crystallographic disorder in the octyl chain be modeled and refined?
Advanced
Disordered alkyl chains are common in flexible moieties. Refinement strategies in SHELXL include:
- PART instructions : Split occupancy between conformers.
- SIMU/SADI restraints : Limit unreasonable bond-length deviations .
- PLATON SQUEEZE : Remove diffuse solvent contributions for improved electron density maps .
What experimental and computational methods validate the compound’s mechanism of action in antimicrobial studies?
Q. Advanced
- MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations against resistant strains .
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to assess cell-wall disruption .
- Molecular docking : Screen against bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
